molecular formula C27H37ClO6 B193700 Beclomethasone valerate CAS No. 52619-18-8

Beclomethasone valerate

Cat. No.: B193700
CAS No.: 52619-18-8
M. Wt: 493 g/mol
InChI Key: CYBACPSHBXABHX-SUYDQAKGSA-N
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Description

Beclomethasone valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of beclomethasone. It is commonly used in the treatment of various inflammatory and allergic conditions due to its potent anti-inflammatory and immunosuppressive properties. This compound is available in various forms, including creams, ointments, and inhalers, and is often prescribed for conditions such as asthma, allergic rhinitis, and dermatitis .

Mechanism of Action

Target of Action

Beclomethasone valerate is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .

Mode of Action

This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the glucocorticoid receptor. Upon binding to the receptor, it mediates the transcription of anti-inflammatory genes and inhibits the transcription of pro-inflammatory genes . This leads to a decrease in the production of inflammatory mediators and a reduction in inflammation.

Pharmacokinetics

This compound is rapidly and extensively hydrolyzed by esterases to form 17-BMP, beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) during absorption . The bioavailability of the active metabolite B-17-MP is 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The result of this compound’s action is a reduction in inflammation. This is achieved through the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators, reducing inflammation in conditions such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, exposure to certain substances like insecticides and aromatic hydrocarbons are known to induce or inhibit CYP enzymes, which could potentially affect the metabolism of this compound . Additionally, the efficacy and stability of this compound can be affected by factors such as the patient’s disease state, age, and other individual characteristics .

Biochemical Analysis

Biochemical Properties

Beclomethasone Valerate interacts with various biomolecules in the body. It binds to serum albumin and corticosteroid-binding globulin . The interactions with these proteins facilitate the transport of this compound to the target sites in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in conditions like eczema . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . It is rapidly converted into 17-BMP upon administration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Metabolic Pathways

This compound is involved in several metabolic pathways. During absorption, it undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to serum albumin and corticosteroid-binding globulin, which facilitate its transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beclomethasone valerate involves the esterification of beclomethasone with valeric acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

    Starting Material: Beclomethasone

    Reagent: Valeric acid

    Catalyst: Sulfuric acid

    Conditions: Reflux

The reaction proceeds with the formation of the ester bond between the hydroxyl group of beclomethasone and the carboxyl group of valeric acid, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored using techniques such as high-performance liquid chromatography (HPLC). After completion, the product is purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Beclomethasone valerate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beclomethasone and valeric acid.

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups in this compound to hydroxyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Beclomethasone valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively studied for its therapeutic effects in treating inflammatory and allergic conditions. It is used in clinical trials to evaluate its efficacy and safety in various formulations.

    Industry: Utilized in the formulation of pharmaceutical products, including topical creams and inhalers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beclomethasone valerate is unique due to its specific esterification at the 17-position, which enhances its lipophilicity and allows for better skin penetration when used topically. Additionally, it has a favorable safety profile with a lower incidence of systemic side effects compared to other glucocorticoids .

Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBACPSHBXABHX-SUYDQAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967055
Record name 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52619-18-8
Record name Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52619-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclomethasone valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETHASONE VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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